molecular formula C10H7FN2O3 B8544699 3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No. B8544699
M. Wt: 222.17 g/mol
InChI Key: UWURZZHFZYZWTJ-UHFFFAOYSA-N
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Patent
US08680275B2

Procedure details

To THF (15 mL) was added 2 M i-PrMgCl in THF (2.2 mL, 4.47 mmol). This mixture was cooled to −78° C. and the product of Step B (1.09 g, 3.58 mmol) was added dropwise in THF (20 mL). The mixture was stirred for 30 min at −78° C. and then CO2 from a lecture bottle was bubbled into the solution for 3 h while allowing the temperature to slowly rise. When the temperature reached −20° C. the dry ice bath was replaced with an ice bath, bubbling of CO2 was ceased and the mixture was allowed to come to room temperature overnight. The mixture was quenched by the addition of H2O and a small amount of Et2O. The organic layer was washed 2× with 2N aq. NaOH and the combined aqueous layers were then washed 3× with Et2O. The aqueous layer was then acidified with concentrated HCl and extracted with DCM. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo to afford the desired product as a white solid (661 mg, 83%). MS (ESI) mass calculated for C10H7FN2O3, 222.04; m/z found, 223.0. 1H NMR (500 MHz, CDCl3): 7.96 (d, J=7.8, 1H), 7.72-7.64 (m, 1H), 7.50-7.44 (m, 1H), 2.56-2.48 (m, 3H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[NH2:6]/[C:7](=[N:9]\[O:10][C:11]([C:13]1[C:22]([F:23])=[CH:21][CH:20]=[CH:19][C:14]=1[C:15]([O:17]C)=[O:16])=O)/[CH3:8]>C1COCC1>[F:23][C:22]1[C:13]([C:11]2[O:10][N:9]=[C:7]([CH3:8])[N:6]=2)=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
N\C(\C)=N/OC(=O)C1=C(C(=O)OC)C=CC=C1F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
2.2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
CO2 from a lecture bottle was bubbled into the solution for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
reached −20° C.
CUSTOM
Type
CUSTOM
Details
was replaced with an ice bath
CUSTOM
Type
CUSTOM
Details
bubbling of CO2
WAIT
Type
WAIT
Details
to come to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of H2O
WASH
Type
WASH
Details
The organic layer was washed 2× with 2N aq. NaOH
WASH
Type
WASH
Details
the combined aqueous layers were then washed 3× with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C=CC1)C1=NC(=NO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 661 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.